2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole

Overview

Description

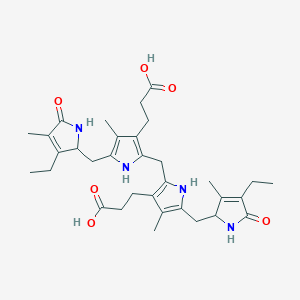

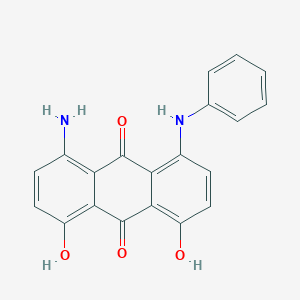

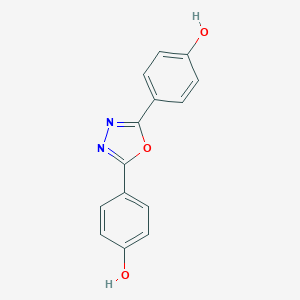

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with two hydroxyphenyl groups

Mechanism of Action

Target of Action

This compound is a relatively new and less-studied molecule, and its specific biological targets are yet to be identified .

Mode of Action

It is known that the compound possesses phenolic characteristics, which suggests it may interact with biological targets through hydrogen bonding or other types of polar interactions .

Pharmacokinetics

It’s known that the compound is relatively insoluble in water but readily soluble in organic solvents . This suggests that it may have low bioavailability when administered orally, but it could potentially be delivered effectively through other routes, such as intravenous injection .

Result of Action

It has been suggested that the compound may have broad-spectrum antimicrobial properties, indicating that it could potentially disrupt the growth and proliferation of various types of microorganisms .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in lipid-rich environments, such as cell membranes . Additionally, its stability could potentially be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-hydroxybenzohydrazide with oxalyl chloride, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, reduced oxadiazole derivatives, and various substituted phenyl oxadiazoles .

Scientific Research Applications

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of polymers and advanced materials.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

Bisphenol A (2,2-bis(4-hydroxyphenyl)propane): Similar in structure but with a different central moiety.

Bisphenol S (bis(4-hydroxyphenyl)sulfone): Contains a sulfone group instead of an oxadiazole ring.

Bisphenol F (4,4’-methylenediphenol): Features a methylene bridge between the phenyl groups.

Uniqueness

2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific chemical reactivity and stability .

Properties

IUPAC Name |

4-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-11-5-1-9(2-6-11)13-15-16-14(19-13)10-3-7-12(18)8-4-10/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINSWEOIXQQWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418686 | |

| Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10600-83-6 | |

| Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the potential antidepressant activity of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole derivatives and their interaction with glycogen synthase kinase 3β (GSK-3β)?

A1: Research suggests that certain derivatives of this compound, specifically 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol, exhibit promising antidepressant effects. These effects are linked to their potent inhibitory activity against GSK-3β, an enzyme implicated in various cellular processes, including mood regulation. In silico analysis revealed that these derivatives effectively dock onto the GSK-3β binding site. [] This interaction suggests that these compounds might exert their antidepressant effects by modulating GSK-3β activity. Further in vivo studies using the tail suspension test and forced swimming test models corroborated these findings, demonstrating the significant antidepressant potential of these derivatives. []

Q2: How does the structure of this compound influence its incorporation into polymeric materials for optoelectronic applications?

A2: The structure of this compound, featuring two phenolic hydroxyl groups, allows for its facile incorporation into polyurethane polymers via condensation polymerization. [] This compound acts as a building block alongside other monomers, such as isophorone diisocyanate and oligo p-phenylene-(E)-vinylene units. This strategic inclusion significantly enhances the hole-transport properties of the resulting polyurethanes, crucial for applications in light-emitting diodes (OLEDs). [] The presence of the oxadiazole ring and the conjugated phenyl rings likely contributes to the enhanced charge carrier mobility observed in these materials.

Q3: What are the typical methods for characterizing the structure of newly synthesized this compound derivatives?

A3: Researchers typically employ a combination of spectroscopic techniques to confirm the structure of newly synthesized this compound derivatives. These techniques include Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups, proton nuclear magnetic resonance (1H-NMR) to analyze the proton environments within the molecule, and mass spectrometry to determine the molecular weight and fragmentation pattern. [] These methods, when used in conjunction, provide a comprehensive understanding of the structural features of the synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.